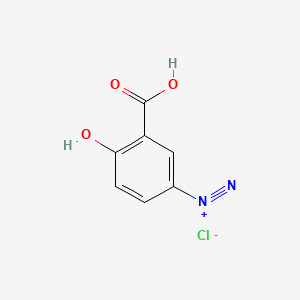
3-Carboxy-4-hydroxybenzene-1-diazonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carboxy-4-hydroxybenzene-1-diazonium chloride is an aromatic diazonium salt This compound is notable for its diazonium group, which is a functional group consisting of a nitrogen-nitrogen triple bond attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-4-hydroxybenzene-1-diazonium chloride typically involves the diazotization of 3-Carboxy-4-hydroxyaniline. The process begins with the nitration of 3-Carboxy-4-hydroxybenzene, followed by reduction to form the corresponding amine. This amine is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-Carboxy-4-hydroxybenzene-1-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or potassium carbonate.
Reduction Reactions: Sodium sulfite or stannous chloride are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Products include halogenated benzenes, phenols, and benzonitriles.
Coupling Reactions: Azo compounds, which are widely used as dyes and pigments.
Reduction Reactions: The corresponding amine, 3-Carboxy-4-hydroxyaniline.
科学的研究の応用
3-Carboxy-4-hydroxybenzene-1-diazonium chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Employed in labeling and detection of biomolecules.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of polymers and advanced materials.
作用機序
The mechanism of action of 3-Carboxy-4-hydroxybenzene-1-diazonium chloride involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new bonds and functional groups. The presence of carboxyl and hydroxyl groups further modulates its reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
4-Hydroxybenzene-1-diazonium chloride: Lacks the carboxyl group, making it less reactive in certain reactions.
3-Carboxybenzene-1-diazonium chloride: Lacks the hydroxyl group, affecting its solubility and reactivity.
4-Carboxy-3-hydroxybenzene-1-diazonium chloride: Similar structure but different positional isomer, leading to variations in reactivity and applications.
Uniqueness
3-Carboxy-4-hydroxybenzene-1-diazonium chloride is unique due to the presence of both carboxyl and hydroxyl groups on the benzene ring. This combination enhances its reactivity and versatility in various chemical reactions and applications. The diazonium group further adds to its potential as a key intermediate in organic synthesis.
特性
CAS番号 |
117041-94-8 |
|---|---|
分子式 |
C7H5ClN2O3 |
分子量 |
200.58 g/mol |
IUPAC名 |
3-carboxy-4-hydroxybenzenediazonium;chloride |
InChI |
InChI=1S/C7H4N2O3.ClH/c8-9-4-1-2-6(10)5(3-4)7(11)12;/h1-3H,(H-,10,11,12);1H |
InChIキー |
GLCVSHGBADSWNF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+]#N)C(=O)O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Benzoyl-2-[(2-methoxyphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14307288.png)

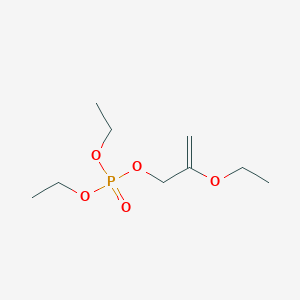
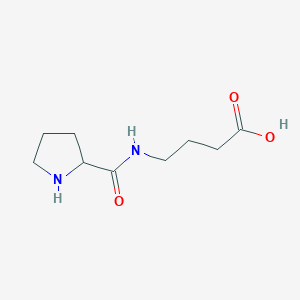
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
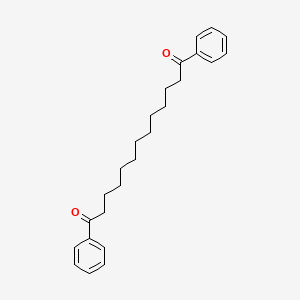
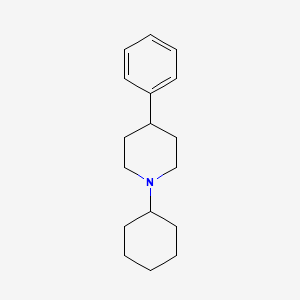
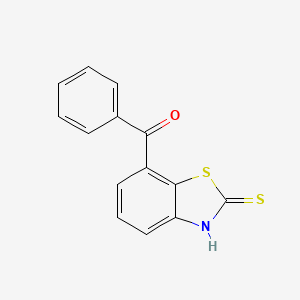
![2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine](/img/structure/B14307322.png)


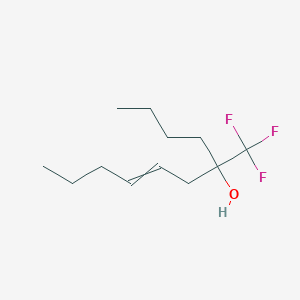
![5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14307347.png)

